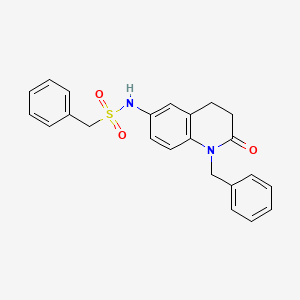

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a compound that can be categorized within the family of tetrahydroisoquinoline derivatives. These compounds are of significant interest due to their potential biological activities and their presence in various pharmacologically active molecules. The compound is structurally related to the 1,2,3,4-tetrahydroisoquinoline scaffold, which is a common feature in molecules that exhibit a wide range of biological activities, including enzyme inhibition.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in recent studies. For instance, a versatile protocol for the synthesis of 1,4-benzoquinone linked N-formyl derivatives, which are structurally related to the compound of interest, has been developed using oxone. This method involves a one-pot cascade reaction that includes oxidation, dearomatization, and C-C bond cleavage of N-substituted tetrahydroisoquinoline . Although the specific synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is crucial for their interaction with biological targets. For example, the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase (PNMT) has been studied, revealing that the sulfonamide group plays a significant role in the interaction with the enzyme . The sulfonamide -NH- was initially thought to form a hydrogen bond with Lys57, but further studies indicated that the sulfonamide oxygens are the key interacting elements. This insight into the molecular interactions of similar compounds provides valuable information for understanding how N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide might interact with its biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by their functional groups. The study of 1,4-benzoquinone linked N-formyl derivatives shows that these compounds can undergo a series of chemical reactions, including oxidation and C-C bond cleavage . Similarly, the sulfonamide group in related compounds has been shown to be critical for binding to enzymes such as PNMT, suggesting that modifications to this group can significantly alter the compound's biological activity and chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are determined by their molecular structure. The presence of a sulfonamide group, for example, can enhance water solubility and influence the compound's ability to form hydrogen bonds, which is important for enzyme inhibition . The lipophilicity of these compounds can also be adjusted by modifying the sulfonamide group, which can affect their ability to cross biological barriers such as the blood-brain barrier. The synthesis protocol using oxone also suggests that some tetrahydroisoquinoline derivatives may possess antioxidant activity and fluorescent properties, which could be relevant for the compound .

properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-23-14-11-20-15-21(24-29(27,28)17-19-9-5-2-6-10-19)12-13-22(20)25(23)16-18-7-3-1-4-8-18/h1-10,12-13,15,24H,11,14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYUCMVOSPYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Dimethoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000529.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B3000531.png)

![(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid](/img/structure/B3000543.png)

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)